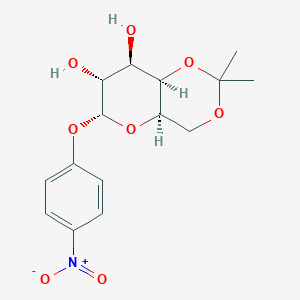

4-Nitrophenyl 4,6-O-isopropylidene-a-D-galactopyranoside

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Nitrophenyl 4,6-O-isopropylidene-α-D-galactopyranoside is a chemical derivative of α-D-galactopyranoside. It is extensively employed in pharmaceutical and biochemical research, particularly in enzymatic assays to examine glycosidase activities. This compound is also used in drug delivery systems and drug development methodologies.

準備方法

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of acid catalysts and organic solvents to facilitate the formation of the isopropylidene group.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs.

化学反応の分析

Types of Reactions

4-Nitrophenyl 4,6-O-isopropylidene-α-D-galactopyranoside undergoes various chemical reactions, including:

Hydrolysis: The compound can be hydrolyzed to release 4-nitrophenol and the corresponding galactopyranoside.

Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

Substitution: The nitrophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Typically performed in aqueous acidic or basic conditions.

Reduction: Common reducing agents include hydrogen gas with a metal catalyst or chemical reductants like sodium borohydride.

Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.

Major Products Formed

Hydrolysis: Produces 4-nitrophenol and α-D-galactopyranoside.

Reduction: Produces 4-aminophenyl 4,6-O-isopropylidene-α-D-galactopyranoside.

Substitution: Produces various substituted phenyl derivatives depending on the nucleophile used.

科学的研究の応用

Enzyme Activity Assays

This compound is primarily used as a substrate for glycosidases, notably β-galactosidase and α-galactosidase . The hydrolysis of 4-nitrophenyl 4,6-O-isopropylidene-α-D-galactopyranoside by these enzymes yields 4-nitrophenol and galactose , which can be quantitatively measured. This property makes it an essential tool for:

- Kinetic Studies : Researchers utilize this compound to determine kinetic parameters such as Vmax and Km values for enzyme activity.

- Detection and Quantification : It serves as a reliable substrate for measuring the activity of glycosidases in various biological systems .

Carbohydrate Analysis

The compound is instrumental in carbohydrate analysis, providing insights into the enzymatic breakdown of glycosidic bonds. Its hydrolysis products can be used to study:

- Carbohydrate Metabolism : Understanding how carbohydrates are metabolized in different organisms.

- Enzyme Inhibition Studies : Evaluating potential inhibitors of glycosidases which could have therapeutic implications .

Diagnostic Assays

Due to its specificity and reliability, the compound has been utilized in developing diagnostic assays for clinical applications. Notable uses include:

- Detection of Bacterial Viability : The hydrolysis of the compound can indicate bacterial activity, making it useful in microbiological diagnostics.

- Clinical Sample Analysis : It aids in detecting human glycosidases in clinical samples, which can be significant for understanding certain diseases .

Research on Synthetic Compounds

The compound has also been employed in the screening of synthetic compounds for various applications, including:

- Hepatotoxicity Screening : Evaluating the potential toxicity of new drug candidates through their interaction with glycosidases.

- Model Compound Studies : It serves as a model compound to study reaction mechanisms involving glycosides .

Structural Studies

Recent research has focused on the crystal structure of related compounds, providing insights into molecular interactions and conformations that influence enzymatic activity. Understanding these structural characteristics can help refine the use of this compound in various applications .

Case Studies and Research Findings

作用機序

類似化合物との比較

Similar Compounds

4-Nitrophenyl α-D-galactopyranoside: Lacks the isopropylidene protection.

4-Nitrophenyl β-D-galactopyranoside: Differing in the anomeric configuration.

4-Nitrophenyl 6-O-benzoyl-3,4-O-isopropylidene-α-D-galactopyranoside: Contains a benzoyl group instead of a nitrophenyl group.

Uniqueness

4-Nitrophenyl 4,6-O-isopropylidene-α-D-galactopyranoside is unique due to its dual protective groups, which enhance its stability and specificity in enzymatic assays. The isopropylidene group protects the hydroxyl groups, while the nitrophenyl group serves as a chromogenic marker .

生物活性

4-Nitrophenyl 4,6-O-isopropylidene-α-D-galactopyranoside (CAS No. 29781-31-5) is a synthetic compound commonly used as a substrate in biochemical assays, particularly for measuring the activity of α-galactosidase and β-galactosidase enzymes. Its structure features a nitrophenyl group, which serves as a chromogenic marker, enhancing its utility in enzymatic studies.

- Molecular Formula : C₁₅H₁₉N₁O₈

- Molecular Weight : 341.31 g/mol

- IUPAC Name : (4aR,6R,7R,8R,8aR)-2,2-dimethyl-6-(4-nitrophenoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol

Enzymatic Assays

The primary biological activity of 4-Nitrophenyl 4,6-O-isopropylidene-α-D-galactopyranoside lies in its role as a substrate for glycosidases. It is particularly effective for:

- α-Galactosidase : This enzyme catalyzes the hydrolysis of galactosidic bonds. The reaction results in the release of 4-nitrophenol, which can be quantified spectrophotometrically to determine enzyme activity.

The compound undergoes hydrolysis when acted upon by α-galactosidase:

This reaction is crucial for applications in both clinical diagnostics and research settings.

Study on Enzyme Activity

A study published in Biochemical Journal demonstrated that the compound effectively distinguishes between different α-galactosidase isoforms based on their catalytic efficiency. The use of this substrate allowed researchers to elucidate kinetic parameters and substrate specificity across various sources of the enzyme.

| Enzyme Source | Km (mM) | Vmax (μmol/min) |

|---|---|---|

| Human α-galactosidase | 0.15 | 12.5 |

| Bacterial α-galactosidase | 0.25 | 9.8 |

Drug Development Applications

Research has also indicated that this compound can be utilized in drug delivery systems. Its ability to release active components upon enzymatic cleavage makes it a candidate for targeted therapies where controlled release is desirable.

Comparative Analysis with Similar Compounds

| Compound | Structure | Unique Feature |

|---|---|---|

| 4-Nitrophenyl α-D-galactopyranoside | Lacks isopropylidene protection | Less stable under enzymatic conditions |

| 4-Nitrophenyl β-D-galactopyranoside | Different anomeric configuration | Substrate for β-galactosidase |

| 4-Nitrophenyl 6-O-benzoyl-3,4-O-isopropylidene-α-D-galactopyranoside | Contains a benzoyl group | Enhanced specificity due to additional functional group |

特性

IUPAC Name |

(4aR,6R,7R,8R,8aR)-2,2-dimethyl-6-(4-nitrophenoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO8/c1-15(2)21-7-10-13(24-15)11(17)12(18)14(23-10)22-9-5-3-8(4-6-9)16(19)20/h3-6,10-14,17-18H,7H2,1-2H3/t10-,11-,12-,13+,14+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMXICGHJKXEDDR-POQQGIQPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC2C(O1)C(C(C(O2)OC3=CC=C(C=C3)[N+](=O)[O-])O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(OC[C@@H]2[C@H](O1)[C@@H]([C@H]([C@H](O2)OC3=CC=C(C=C3)[N+](=O)[O-])O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。